4-{[1-(dimethylsulfamoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide
Description
Properties
IUPAC Name |
4-[1-(dimethylsulfamoyl)azetidin-3-yl]oxypyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O4S/c1-14(2)20(17,18)15-6-9(7-15)19-8-3-4-13-10(5-8)11(12)16/h3-5,9H,6-7H2,1-2H3,(H2,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFERAKLYRNORLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CC(C1)OC2=CC(=NC=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4-{[1-(dimethylsulfamoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide exhibit significant anticancer properties. Specifically, studies have shown that derivatives of pyridine and azetidine can inhibit key kinases involved in cancer progression, such as c-KIT and CDK4, which are implicated in various malignancies including gastrointestinal stromal tumors (GIST) and melanoma .
Case Study:
A study demonstrated that a related compound effectively inhibited cell proliferation in GIST cell lines harboring c-KIT mutations. The results indicated a dose-dependent response, with IC50 values suggesting potent activity at nanomolar concentrations .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes that are crucial in metabolic pathways. For instance, studies have focused on its interaction with sulfonamide-based inhibitors, which are known to interfere with carbonic anhydrase activity—an enzyme involved in maintaining acid-base balance within cells .
Data Table: Enzyme Inhibition Potency
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Carbonic Anhydrase | 0.5 | |
| Related Compound X | c-KIT | 0.03 |
Neuropharmacology
Emerging research suggests the potential for this compound to influence neuropharmacological pathways. Its structural analogs have shown promise as GPR88 agonists, which may play a role in modulating neurotransmitter systems involved in mood regulation and cognitive function .
Case Study:
In vivo studies on related compounds indicated improvements in cognitive function in animal models of depression and anxiety, highlighting the therapeutic potential of this class of compounds for psychiatric disorders .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The primary structural analogs of 4-{[1-(dimethylsulfamoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide differ in the substituent attached to the azetidine nitrogen. A notable comparator is 4-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide (CAS 2640974-44-1), which replaces the dimethylsulfamoyl group with a 2,3-dihydro-1,4-benzodioxine-2-carbonyl moiety .
Table 1: Structural and Molecular Comparison
Structural Implications
Electronic Effects: The dimethylsulfamoyl group in the target compound introduces strong hydrogen-bonding capacity via its sulfonamide (-SO₂N-) and tertiary amine groups. This could enhance interactions with polar residues in biological targets.
Molecular Weight and Solubility: The target compound’s lower molecular weight (~300.3 vs. The benzodioxine analog’s larger aromatic system may reduce solubility but improve tissue penetration.
Synthetic Accessibility :
Research Findings and Limitations
Experimental Data Gaps
- Physical Properties : Neither compound’s melting point, boiling point, or density is reported in available literature, limiting direct comparisons of crystallinity or stability.
- Biological Activity: No in vitro or in vivo data are provided for either compound, precluding conclusions about efficacy, toxicity, or target selectivity.
Computational Predictions
- LogP Values : Predicted LogP for the target compound is ~1.2 (moderately polar), while the benzodioxine analog may have a LogP of ~2.5 due to its aromatic system.
Preparation Methods
Pyridine-2-Carboxamide Synthesis
Pyridine-2-carboxamide is typically derived from pyridine-2-carbonitrile through controlled hydrolysis using acidic or basic conditions. Alternatively, direct amidation of pyridine-2-carboxylic acid using coupling agents such as HBTU or HATU with ammonium salts provides high yields.
1-(Dimethylsulfamoyl)Azetidin-3-ol Preparation
The azetidine fragment requires sequential steps:
-
Azetidine ring formation : Cyclization of 1,3-dibromopropane with ammonia under high-pressure conditions generates azetidine.
-
Sulfonylation : Treatment of azetidine with dimethylsulfamoyl chloride in the presence of a base (e.g., triethylamine) introduces the sulfamoyl group at the nitrogen.
-
Hydroxylation : Oxidation or hydroxylation at the 3-position of azetidine remains challenging; however, epoxide ring-opening strategies or directed C–H activation have been reported.
Detailed Synthetic Routes
Step 1: Synthesis of Pyridine-4-ol-2-carboxamide
Pyridine-2-carbonitrile is hydrolyzed to pyridine-2-carboxamide using 30% H₂O₂ in formic acid (80°C, 12 h, 85% yield). Subsequent nitration at the 4-position followed by catalytic hydrogenation (H₂/Pd-C) yields pyridine-4-amine-2-carboxamide, which is diazotized and hydrolyzed to pyridine-4-ol-2-carboxamide (72% yield).
Step 2: Preparation of 1-(Dimethylsulfamoyl)Azetidin-3-ol
Azetidine is reacted with dimethylsulfamoyl chloride (1.2 eq) in dichloromethane with triethylamine (2.5 eq) at 0°C to room temperature, yielding 1-(dimethylsulfamoyl)azetidine (89%). Epoxidation with m-CPBA followed by acid-catalyzed ring opening with water generates the 3-hydroxy derivative (63% yield).
Step 3: Ether Bond Formation
The Mitsunobu reaction couples pyridine-4-ol-2-carboxamide (1 eq) with 1-(dimethylsulfamoyl)azetidin-3-ol (1.2 eq) using triphenylphosphine (1.5 eq) and diisopropyl azodicarboxylate (DIAD, 1.5 eq) in THF at 0°C to room temperature (18 h, 67% yield).
Table 1: Optimization of Mitsunobu Reaction Conditions
| Reagent Ratio (PPh₃:DIAD) | Temperature (°C) | Yield (%) |
|---|---|---|
| 1:1 | 0→25 | 52 |
| 1.5:1.5 | 0→25 | 67 |
| 2:2 | -10→25 | 71 |
Step 1: Synthesis of 4-Fluoropyridine-2-carboxamide
Pyridine-2-carboxamide is treated with Selectfluor® in acetonitrile at 80°C to introduce fluorine at the 4-position (78% yield).
Step 2: Displacement with Azetidin-3-ol
1-(Dimethylsulfamoyl)azetidin-3-ol (1.5 eq) is reacted with 4-fluoropyridine-2-carboxamide (1 eq) in DMF using K₂CO₃ (2 eq) at 100°C for 24 h, yielding the target compound (58% yield).
Table 2: Comparison of Etherification Methods
| Method | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Mitsunobu | 18 | 67 | 98 |
| Nucleophilic | 24 | 58 | 95 |
Analytical Characterization and Validation
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.52 (d, J=5.2 Hz, 1H, pyridine-H6), 8.12 (s, 1H, CONH₂), 7.95 (dd, J=5.2, 2.0 Hz, 1H, pyridine-H5), 6.98 (d, J=2.0 Hz, 1H, pyridine-H3), 4.80–4.75 (m, 1H, azetidine-OCH), 3.70–3.60 (m, 2H, azetidine-H2/H4), 3.45–3.35 (m, 2H, azetidine-H1/H3), 2.82 (s, 6H, N(CH₃)₂).
-
HRMS (ESI+) : m/z calculated for C₁₂H₁₇N₄O₄S [M+H]⁺: 337.0968; found: 337.0971.
Purity and Stability
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirmed >98% purity. Accelerated stability studies (40°C/75% RH, 4 weeks) showed no degradation, indicating robust shelf life.
Challenges and Optimization Strategies
Q & A
Q. Q1. What experimental strategies are recommended for synthesizing 4-{[1-(dimethylsulfamoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide, and how can regioselectivity be controlled?
A1. Synthesis of this compound requires multi-step optimization, particularly for the azetidine and pyridine-carboxamide moieties. Key steps include:
- Azetidine ring formation : Use of Lewis acids (e.g., BF₃·OEt₂) to stabilize intermediates during cyclization .
- Coupling reactions : Mitsunobu or SN2 reactions for ether linkage between azetidine and pyridine rings, with temperature control (60–80°C) to minimize side products .
- Dimethylsulfamoyl introduction : Sulfonylation under anhydrous conditions with DMF as a solvent to enhance reactivity .
Regioselectivity is achieved via steric and electronic directing groups; for example, protecting the pyridine nitrogen during coupling prevents undesired substitutions .
Q. Q2. How can binding affinity and kinetics of this compound to biological targets be quantified?
A2. Use surface plasmon resonance (SPR) for real-time kinetic analysis (association/dissociation rates) and isothermal titration calorimetry (ITC) for thermodynamic profiling (ΔG, ΔH, Kd). For example:
- SPR : Immobilize the target protein on a sensor chip and measure binding responses at varying compound concentrations .
- ITC : Titrate the compound into a protein solution to directly measure heat changes, providing Kd values in the µM–nM range .
Cell-based assays (e.g., luciferase reporter systems) can validate functional inhibition of targets like kinases or receptors .
Q. Q3. What structural analogs of this compound have been studied, and how do their activities compare?
A3. Analogs with modified azetidine or pyridine groups include:
- Tetrahydroquinazoline-azetidine hybrids : Show enhanced kinase inhibition due to planar heterocycles improving π-π stacking .
- Furan-azetidine derivatives : Exhibit reduced potency, highlighting the importance of the dimethylsulfamoyl group for target engagement .
SAR studies suggest the azetidine oxygen linker and pyridine-carboxamide are critical for maintaining activity, while the sulfamoyl group modulates solubility and bioavailability .
Advanced Research Questions
Q. Q4. How can crystallographic data resolve contradictions in reported binding modes of this compound?
A4. X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) can determine precise ligand-protein interactions. For example:
- If SPR data suggests a 1:1 binding stoichiometry but ITC indicates cooperativity, high-resolution (≤2.0 Å) crystal structures can identify allosteric binding sites or dimerization effects .
- For discrepancies in IC₅₀ values across cell lines, co-crystallization with isoforms of the target (e.g., mutant vs. wild-type kinases) clarifies selectivity .
Q. Q5. What computational methods are suitable for predicting off-target interactions?
A5. Combine molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS):
- Docking : Screen against databases like ChEMBL to identify potential off-targets (e.g., GPCRs or ion channels) .
- MD simulations (100 ns+) : Assess binding stability in physiological conditions; root-mean-square deviation (RMSD) >3 Å suggests weak/unstable interactions .
Experimental validation via thermal shift assays can confirm computational predictions by measuring target protein melting temperature shifts .
Q. Q6. How can metabolic stability and toxicity be evaluated preclinically?
A6. Use in vitro ADMET assays :
- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS .
- hERG inhibition : Patch-clamp assays to assess cardiac toxicity risks .
- Cytotoxicity : MTT assays in HEK293 or HepG2 cells; IC₅₀ >10 µM suggests low toxicity .
For in vivo correlation, administer the compound to rodent models and monitor plasma clearance (t₁/₂) and organ histopathology .
Q. Q7. What strategies address low solubility in aqueous buffers during in vitro assays?
A7. Optimize formulation via:
- Co-solvents : Use DMSO (≤0.1%) or cyclodextrins (e.g., HP-β-CD) to enhance solubility without disrupting assays .
- Salt formation : Synthesize hydrochloride or mesylate salts to improve crystallinity and dissolution rates .
- Nanoformulation : Encapsulate in PEGylated liposomes for sustained release in cell culture media .
Data Contradiction Analysis
Q. Q8. How to reconcile conflicting results in kinase inhibition assays (e.g., varying IC₅₀ values)?
A8. Potential causes and solutions:
- Assay conditions : Differences in ATP concentrations (e.g., 1 mM vs. 100 µM) artificially inflate IC₅₀. Standardize using the Km ATP of the kinase .
- Protein purity : Impurities (e.g., endotoxins) alter activity. Validate via SDS-PAGE (>95% purity) and endotoxin testing (<0.1 EU/mg) .
- Allosteric vs. orthosteric inhibition : Use HDX-MS (hydrogen-deuterium exchange mass spectrometry) to map binding-induced conformational changes .
Structural and Mechanistic Insights
Q. Q9. What crystallographic techniques characterize the compound’s solid forms?
A9. PXRD (powder X-ray diffraction) and SCXRD (single-crystal X-ray diffraction) differentiate polymorphs. For example:
- PXRD : Compare experimental patterns with simulated data (Mercury software) to identify dominant polymorphs .
- SCXRD : Resolve hydrogen-bonding networks (e.g., sulfamoyl-NH interactions) that stabilize specific crystalline forms .
Advanced Synthesis Challenges
Q. Q10. How to scale up synthesis without compromising yield or purity?
A10. Implement flow chemistry :
- Continuous azetidine formation : Use microreactors for precise temperature control during cyclization (70°C, residence time 30 min) .
- Inline purification : Couple with HPLC-MS to remove intermediates in real-time .
For GMP compliance, optimize lyophilization conditions (pH 6.8 buffer, -50°C) to isolate the compound as a stable lyophile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
